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Triphenylvinylsilane

Organosilicon synthesis Organolithium addition Vinylsilane reactivity

Heck coupling for OLED fluorophores often fails with trimethylsilyl analogues due to desilylation. Triphenylvinylsilane (TPVS) eliminates this, delivering photoluminescent quantum yields up to 98% without silver nitrate additives. • 93% isolated yield in anti-Markovnikov hydroamination; avoids catalyst deactivation seen with triethoxyvinylsilane. • >44% yield in organolithium addition vs. 6-10% for vinyltrimethylsilane, suppressing polymerization. • Yields Si/C/N ceramics with ~700 MPa flexural strength via hydrosilylation cross-linking.

Molecular Formula C20H18Si
Molecular Weight 286.4 g/mol
CAS No. 18666-68-7
Cat. No. B098950
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTriphenylvinylsilane
CAS18666-68-7
Molecular FormulaC20H18Si
Molecular Weight286.4 g/mol
Structural Identifiers
SMILESC=C[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C20H18Si/c1-2-21(18-12-6-3-7-13-18,19-14-8-4-9-15-19)20-16-10-5-11-17-20/h2-17H,1H2
InChIKeyOVOIHGSHJGMSMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Triphenylvinylsilane – Organosilicon Building Block Profile


Triphenylvinylsilane (TPVS; ethenyltriphenylsilane) is a solid organosilicon compound (C20H18Si, MW 286.45 g/mol) bearing one vinyl group and three phenyl substituents on silicon [1]. It is supplied as a white to almost-white crystalline powder with a melting point of 68–71 °C, a boiling point of 190 °C at 3 mmHg, and is moisture-sensitive, requiring storage under inert gas . TPVS participates in Heck coupling, hydroamination, hydrosilylation, organolithium addition, and hydroformylation reactions, serving as a precursor for photoluminescent materials, polymer-derived ceramics, and organosilicon intermediates [2][3][4].

Reaction Scope Heck, hydroamination, hydrosilylation, and organolithium addition workflows
Material Target OLED precursors, polymer-derived ceramics, and branched organosilicon intermediates
Handling Context Moisture-sensitive solid requiring inert gas storage; mp 68–71 °C

Triphenylvinylsilane – Why Generic Substitution Fails


The three phenyl rings on silicon impart steric bulk, electronic modulation, and enhanced thermal/radiation stability that are absent in smaller vinylsilanes such as vinyltrimethylsilane, vinyltriethoxysilane, or methyldiphenylvinylsilane. These structural differences translate directly into divergent reactivity outcomes: triphenylvinylsilane suppresses competing polymerization pathways in organolithium additions [1], avoids catalyst deactivation seen with triethoxyvinylsilane in hydroamination [2], and yields OLED materials with photoluminescent quantum yields up to 98% that are inaccessible from less conjugated vinylsilane precursors . Generic substitution without accounting for these steric and electronic factors risks failed reactions, lower yields, or products with inferior optoelectronic or mechanical properties.

Target Triphenylvinylsilane provides steric shielding and electronic stabilization from three phenyl groups
Substitute Risk Vinyltrimethylsilane may undergo competing polymerization in organolithium additions
Target Triphenylvinylsilane supports productive yttrium-catalyzed hydroamination
Substitute Risk Triethoxyvinylsilane can cause complete catalyst deactivation under identical conditions
Target Triphenylvinylsilane enables radiation-hard building blocks and homogeneous ceramic matrices
Substitute Risk Less hindered vinylsilanes may degrade under gamma irradiation or yield inferior mechanical properties

Triphenylvinylsilane: Differentiation Evidence vs. Analogs


Organolithium Addition: Yield and Selectivity Advantage vs. Vinyltrimethylsilane

Triphenylvinylsilane undergoes clean addition with n-butyllithium to give n-hexyltriphenylsilane in 44% isolated yield. Under identical conditions, vinyltrimethylsilane gives only 10% yield of the corresponding addition product, with the mass balance consumed by polymerization and intractable resins [1]. With phenyllithium, vinyltrimethylsilane yields only 6% of the addition product, while triphenylvinylsilane gives substantially higher yields of β-phenylethyltriphenylsilane. The triphenylsilyl group sterically shields the silicon centre, suppressing competing polymerisation that dominates with the less hindered trimethylsilyl analogue [1].

Organolithium Addition Yield
Head-to-head
44% vs. 10% isolated yield with n-BuLi; >7× higher with PhLi
Supports synthesis workflow selection for high-yield organolithium addition
Ether solvent, rt; triphenylsilyl group suppresses competing polymerization
Organosilicon synthesis Organolithium addition Vinylsilane reactivity

Yttrium-Catalysed Hydroamination: No Catalyst Deactivation vs. Triethoxyvinylsilane

In yttrium-catalysed intermolecular anti-Markovnikov hydroamination with n-octylamine, triphenylvinylsilane (4c) gives 100% conversion and 93% isolated yield of the anti-Markovnikov product [1]. Methyldiphenylvinylsilane (4b) performs comparably (92% yield). Critically, triethoxyvinylsilane (4f) results in complete catalyst deactivation, yielding no hydroamination product [1]. With benzylamine, triphenylvinylsilane conversion drops to 21%, attributed to increased steric demand relative to less substituted vinylsilanes [1]. Separately, the most sterically encumbered triphenylsilyl-substituted yttrium catalyst complex exhibits the highest catalytic activity among five silyl-substituted ortho-terphenoxide yttrium complexes screened [1].

Hydroamination Conversion
Head-to-head
93% isolated yield (TPVS) vs. 0% conversion (triethoxyvinylsilane)
Supports catalyst compatibility screening in amine synthesis
Yttrium-catalyzed; alkoxy-substituted vinylsilane caused catalyst deactivation
Hydroamination Vinylsilane catalysis Anti-Markovnikov selectivity Yttrium complexes

Heck Reaction for OLEDs: Superior Photoluminescent Efficiency

Triphenylvinylsilane undergoes Heck coupling with conjugated dibromoaromatics to produce a family of organosilicon blue-emitting materials in 60–79% isolated yield . These products display photoluminescent quantum yields (PLQY) ranging from 67% to 98% and moderate glass transition temperatures (Tg) of 69–138 °C, making them suitable as active materials in organic light-emitting diodes (OLEDs) . Comparable Heck reactions using vinyltrimethylsilane are complicated by competing desilylation and require stoichiometric silver nitrate to suppress silicon group elimination, often resulting in lower net yields of the desired arylated vinylsilanes [1]. The triphenylsilyl group provides electronic stabilisation that enhances the photophysical properties of the resulting conjugated materials relative to those derived from less conjugated vinylsilanes.

Photoluminescent Quantum Yield
Cross-study comparable
PLQY up to 98% for Heck-derived OLED materials
Supports selection for high-efficiency blue OLED research
Triphenylsilyl group enhances photophysical properties vs. trimethylsilyl analogues
OLED materials Photoluminescence Heck reaction Organosilicon fluorophores

Gamma Radiation Stability: Resistance Advantage over Other Vinylsilanes

Under gamma irradiation from a 100-Ci Co-60 source, triphenylvinylsilane alone remains unchanged after 64 hours of exposure. In contrast, other organovinylsilanes undergo addition reactions with organosilicon hydrides under the same irradiation conditions [1]. This exceptional radiation stability is attributed to the steric shielding and electronic stabilisation provided by the three phenyl groups, which protect the vinyl moiety from radiation-induced radical addition or polymerisation pathways that readily occur with less hindered vinylsilanes.

Gamma Radiation Stability
Class-level
Unchanged after 64 h Co-60 gamma irradiation
Supports radiation-hard material research context
Other organovinylsilanes reacted under identical conditions; data to verify
Radiation chemistry Organosilicon stability Gamma irradiation Vinylsilane degradation

Polymer-Derived Ceramics: Molecular Carbon Source for High-Strength Si/C/N

Triphenylvinylsilane is employed as a molecular-level carbon precursor in the fabrication of polymer-derived Si/C/N ceramics. Its hydrosilylation cross-linking with polysilazane and polycarbosilane precursors prohibits phase separation of graphite within the amorphous ceramic matrix during pyrolysis [1]. The resulting Si/C/N sub-millimetre thick ceramic components exhibit a characteristic flexural strength of nearly 700 MPa and stable low friction coefficients when sliding against similar polymer-derived ceramics [1]. Alternative carbon sources or carbon-free silane precursors do not achieve this combination of high strength, phase homogeneity, and tribological performance, as graphite phase separation or insufficient carbon incorporation compromises mechanical integrity.

Ceramic Flexural Strength
Supporting evidence
~700 MPa characteristic strength for Si/C/N ceramics
Supports precursor selection for high-strength MEMS-grade ceramics
Molecular carbon source prevents graphite phase separation during pyrolysis
Polymer-derived ceramics Si/C/N materials Hydrosilylation cross-linking MEMS ceramics

Triphenylvinylsilane – Application Scenarios


Heck Coupling for Blue OLED Materials

Triphenylvinylsilane is the preferred vinylsilane precursor for preparing conjugated organosilicon fluorophores via palladium-catalysed Heck coupling with dibromoaromatics. The resulting materials achieve photoluminescent quantum yields of 67–98% and glass transition temperatures of 69–138 °C, suitable for vacuum-deposited or solution-processed OLED active layers . The triphenylsilyl moiety enhances film-forming quality and thermal stability compared to trimethylsilyl-capped analogues, which are prone to desilylation during Heck coupling without silver nitrate additives [1].

Anti-Markovnikov Hydroamination for Primary and Secondary Amines

Triphenylvinylsilane is an effective substrate for yttrium-catalysed anti-Markovnikov hydroamination, delivering 93% isolated yield with n-octylamine using the most active triphenylsilyl-substituted yttrium catalyst . This reaction provides complete anti-Markovnikov selectivity across benzylic and aliphatic amines. Critically, triphenylvinylsilane avoids the catalyst deactivation that occurs with triethoxyvinylsilane, making it the robust choice when alkoxy-substituted vinylsilanes fail .

Molecular Carbon Precursor for High-Strength Si/C/N Ceramics

In the fabrication of near-net-shape Si/C/N ceramic micro-components, triphenylvinylsilane serves as a molecular carbon precursor that cross-links with polysilazanes via hydrosilylation. This approach prohibits graphite phase separation during pyrolysis and yields ceramics with a characteristic flexural strength of approximately 700 MPa and stable low-friction tribological properties . The triphenylvinylsilane route is superior to post-synthetic carbon filling, which introduces phase inhomogeneity and compromises mechanical performance .

Clean Organolithium Addition for Branched Organosilicon Building Blocks

Triphenylvinylsilane adds n-butyllithium and phenyllithium to generate β-silyl organolithium intermediates in substantially higher yields (44% and higher) than vinyltrimethylsilane (6–10%), owing to steric suppression of competing polymerisation . These intermediates can be further functionalised via carbonation, oxidation, or electrophilic trapping to access α-triphenylsilyl-substituted carboxylic acids, alcohols, and other branched organosilicon compounds . Procurement of triphenylvinylsilane over vinyltrimethylsilane is indicated whenever high-yield, polymerisation-free organolithium addition is required.

Application
Selection Property
Validation Focus
Blue OLED Material Research
Photoluminescent quantum yield via Heck coupling
PLQY and film-forming quality review
Anti-Markovnikov Hydroamination
Catalyst compatibility and steric profile
Conversion and anti-Markovnikov selectivity verification
Si/C/N Ceramic Precursor
Molecular carbon incorporation without phase separation
Flexural strength and tribological endpoint review
Branched Organosilicon Synthesis
Suppression of competing polymerization in organolithium addition
Isolated yield and intermediate purity assessment

Technical Documentation Hub

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48 linked technical documents
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